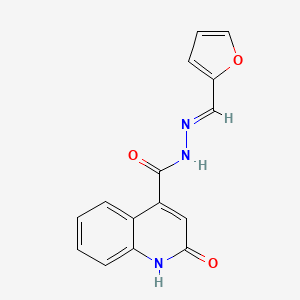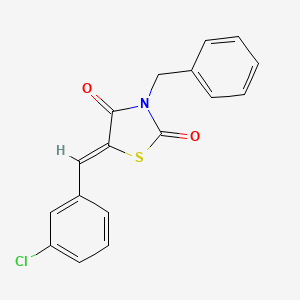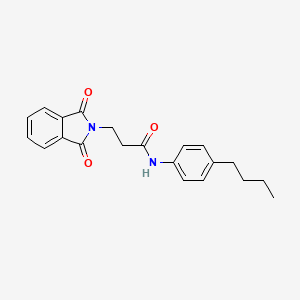
N'-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide
Overview
Description
N'-(2-furylmethylene)-2-hydroxy-4-quinolinecarbohydrazide, commonly known as FQH, is a synthetic compound with potential applications in medicinal chemistry. This compound belongs to the class of hydrazide derivatives and has been found to exhibit promising biological activities, including antimicrobial, antitumor, and antiviral properties.
Scientific Research Applications
Membrane Sensor Construction
This compound can be used as an excellent ionophore in the construction of a novel neodymium(III) poly(vinyl chloride) (PVC)-based membrane sensor . The sensor has a relatively fast response time, a considerable lifetime, and good selectivity towards neodymium(III) in comparison to a large number of lanthanide metal ions .
Antibacterial Activity
Furan derivatives, including this compound, have shown significant antibacterial activity . They have been found effective against various bacterial strains, making them potential candidates for the development of new antimicrobial drugs .
Cytotoxicity Profiling
The compound and its metal complexes have been studied for their in vitro cytotoxic activity towards HePG-2 and HCT-116 cell lines . The data suggest that the ligand was more potent than the metal complexes .
Fluorescence Studies
The compound has been involved in fluorescence studies . These studies are crucial in understanding the photophysical properties of the compound, which can lead to the development of new photoactive materials .
Thermal Analysis
Thermal analysis of the compound and its complexes has been conducted . This analysis provides valuable information about the thermal stability of the compound and its complexes .
Catalytic Activity
The compound has shown catalytic activity in the Knoevenagel condensation reaction between furfural and acetylacetone . A conversion of 93.1% was achieved with 100% selectivity towards 3-(2-furylmethylene)-2,4-pentanedione (FMP) under solvent-free condition .
properties
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-oxo-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-14-8-12(11-5-1-2-6-13(11)17-14)15(20)18-16-9-10-4-3-7-21-10/h1-9H,(H,17,19)(H,18,20)/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBIDTOXOVGGMC-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NN=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)N/N=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3,4-dimethoxyphenyl)ethanone O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B3909007.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-({2-[1-(4-fluorophenyl)ethylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3909023.png)
![methyl 1-adamantyl{[(ethylamino)carbonyl]amino}acetate](/img/structure/B3909027.png)

![N'-benzylidene-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]acetohydrazide](/img/structure/B3909059.png)

![N-(2-(2-thienyl)-1-{[2-(2-thienylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B3909076.png)
![N-[4-(acetylamino)benzyl]-2-{[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]amino}acetamide](/img/structure/B3909081.png)
![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-[4-(trifluoromethyl)benzylidene]propanohydrazide](/img/structure/B3909082.png)
![ethyl 4-({3-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B3909084.png)
![2-nitro-5,10-dihydro-11H-indolo[3,2-b]quinolin-11-one](/img/structure/B3909096.png)
![(5-{[3-cyano-4-(methylamino)-5-nitro-2-pyridinyl]amino}-2,4-pentadien-1-ylidene)malononitrile](/img/structure/B3909099.png)
![2-[2-(isopropylamino)-1-nitrovinyl]-1,4-benzenediol](/img/structure/B3909105.png)